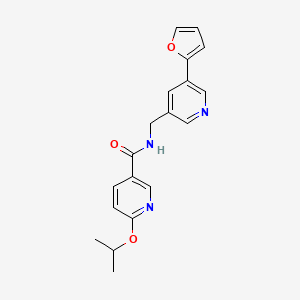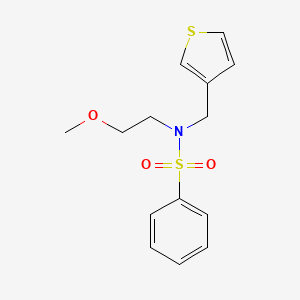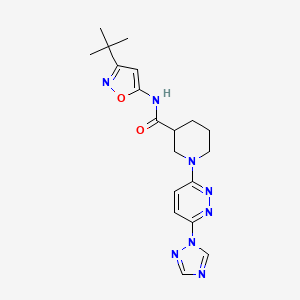![molecular formula C17H10ClN3S B2797726 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile CAS No. 392249-09-1](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile is a unique chemical compound that combines elements of benzo[d]imidazole and benzo[b]thiophene frameworks. This compound stands out due to its distinctive structure, which incorporates nitrogen and sulfur heteroatoms, along with a nitrile functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile typically involves multi-step organic reactions:
Starting Materials: : Often, the synthesis begins with commercially available benzo[d]imidazole and benzo[b]thiophene derivatives.
Functionalization: : Introduction of the nitrile group is achieved through reactions involving cyanation agents like sodium cyanide under basic conditions.
Coupling Reactions: : The key step involves coupling the benzo[d]imidazole moiety with the chlorobenzo[b]thiophene derivative. Commonly used coupling reagents include palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under an inert atmosphere.
Purification: : The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Scaling up the production to industrial levels may involve optimizing the reaction conditions to enhance yield and purity, as well as considering environmentally friendly solvent systems and more efficient catalytic systems.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]imidazole moiety.
Reduction: : Reduction reactions can reduce the nitrile group to the corresponding amine.
Substitution: : Electrophilic substitution reactions are common, where functional groups on the aromatic rings can be further modified.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substituting Agents: : Halogens, sulfonyl chlorides under Lewis acid catalysis.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Formation of primary amines.
Substitution: : Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile has diverse applications across several fields:
Chemistry: : As a versatile building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Medicine: : Investigation into its potential as a therapeutic agent, particularly in anticancer or antimicrobial research.
Industry: : Applications in materials science, such as developing novel polymers or electronic materials.
作用機序
The mechanism by which 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrile group allows for interactions with active sites of enzymes, potentially inhibiting their function. Its unique combination of heteroatoms and aromatic systems may enable it to disrupt biological pathways critical for cell proliferation or microbial growth.
類似化合物との比較
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-phenylacetonitrile: : Lacks the thiophene moiety and the chloro-substitution.
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetonitrile: : Differs in the position and structure of the aromatic system.
Uniqueness
Structural Distinctiveness: : The inclusion of both benzo[d]imidazole and benzo[b]thiophene in one molecule, coupled with a nitrile group.
Chemical Versatility: : The compound's ability to undergo various chemical transformations and its potential as a multifunctional intermediate in synthetic chemistry.
Conclusion
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile is an intriguing compound with multifaceted applications in research and industry. Its unique structure and reactivity make it a valuable asset for scientific exploration and potential practical applications.
特性
CAS番号 |
392249-09-1 |
|---|---|
分子式 |
C17H10ClN3S |
分子量 |
323.8 |
IUPAC名 |
2-(3-chloro-1-benzothiophen-2-yl)-2-(1,3-dihydrobenzimidazol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C17H10ClN3S/c18-15-10-5-1-4-8-14(10)22-16(15)11(9-19)17-20-12-6-2-3-7-13(12)21-17/h1-8,20-21H |
InChIキー |
BUGCQVVEPUPGMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=C3NC4=CC=CC=C4N3)C#N)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2797645.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)


![4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde](/img/structure/B2797651.png)
![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)
![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B2797657.png)


![3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2797661.png)
![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)

